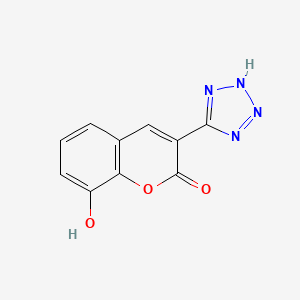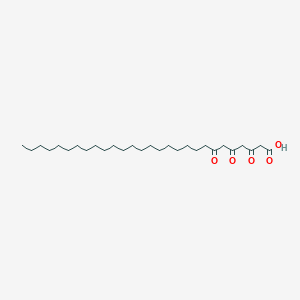
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile is a chemical compound with a unique structure that includes a chloromethyl group, a hydroxy group, an oxo group, and a nitrile group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyran derivative with chloromethylating agents such as chloromethyl chlorosulfate in the presence of a base . The reaction conditions often include the use of solvents like acetonitrile and phase-transfer catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation under reduced pressure to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The hydroxy and oxo groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloromethyl-3-hydroxy-2-substituted-4H-pyran-4-one: Similar structure but with different substituents on the pyran ring.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of a pyran ring.
Uniqueness
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile is unique due to the presence of both a nitrile group and a chloromethyl group on the same pyran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
75743-73-6 |
|---|---|
Molecular Formula |
C7H4ClNO3 |
Molecular Weight |
185.56 g/mol |
IUPAC Name |
6-(chloromethyl)-3-hydroxy-4-oxopyran-2-carbonitrile |
InChI |
InChI=1S/C7H4ClNO3/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,11H,2H2 |
InChI Key |
JOBCIMJWLAADJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C(C1=O)O)C#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


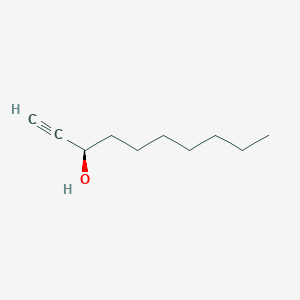
![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
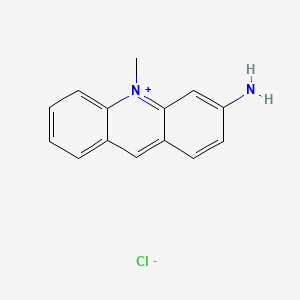
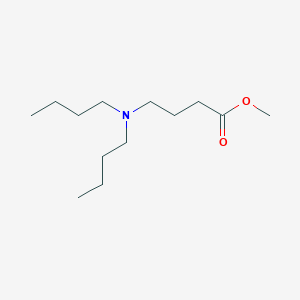
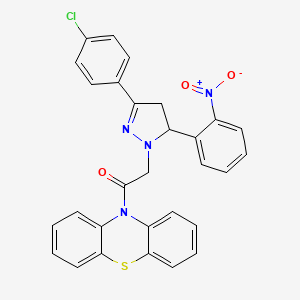

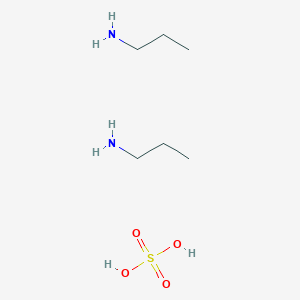
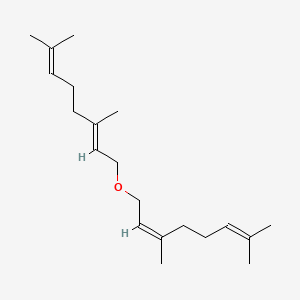
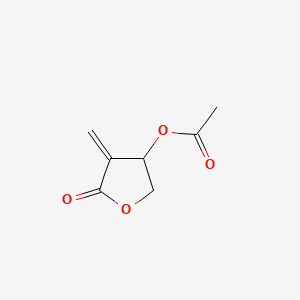
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)
